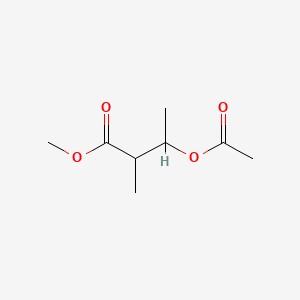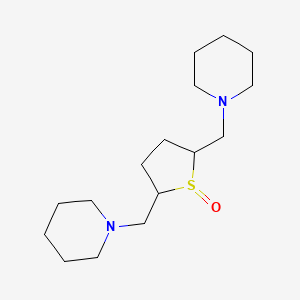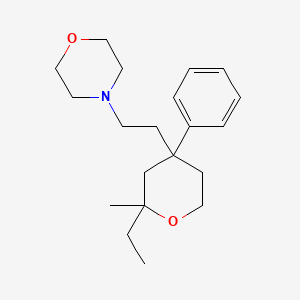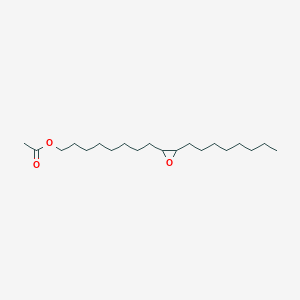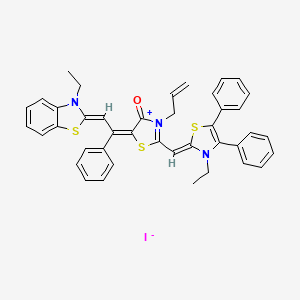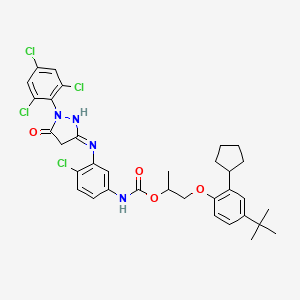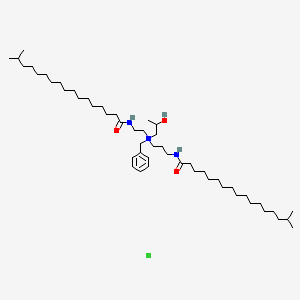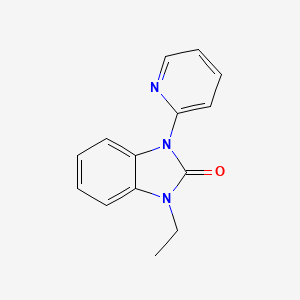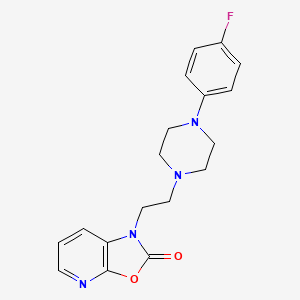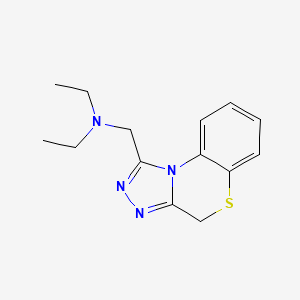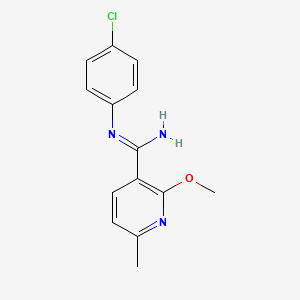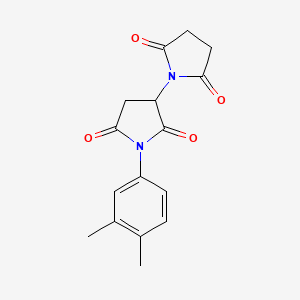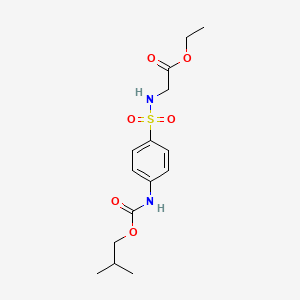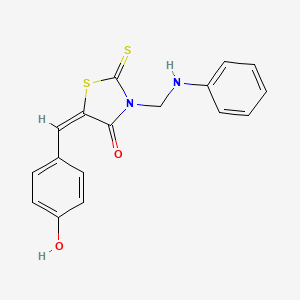
Distearyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distearyl succinate is an organic compound classified as an ester, formed from the reaction between stearic acid and succinic acid. It is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a plasticizer in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Distearyl succinate is typically synthesized through the esterification of stearic acid with succinic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and succinic acid are combined in the presence of an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Distearyl succinate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and succinic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst like sodium methoxide.
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of various oxidized products.
Major Products Formed:
Hydrolysis: Stearic acid and succinic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Distearyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties, aiding in skin barrier repair and hydration.
Industry: Utilized in the production of cosmetics, such as lotions and creams, for its moisturizing effects.
Mecanismo De Acción
The mechanism of action of distearyl succinate involves its interaction with lipid membranes. As an ester of stearic acid, it integrates into lipid bilayers, enhancing membrane fluidity and stability. This property is particularly beneficial in cosmetic formulations, where it helps to maintain skin hydration and barrier function.
Comparación Con Compuestos Similares
Dimethyldioctadecylammonium chloride: Another compound with long-chain hydrocarbon groups, used as a surfactant and in fabric softeners.
Acylglycerols of myristic acid: Similar in structure, these compounds are used for effective delivery of bioactive molecules.
Uniqueness: Distearyl succinate stands out due to its dual functionality as both a plasticizer and an emollient. Its ability to enhance the flexibility of polymers while also providing moisturizing benefits in cosmetic formulations makes it a versatile compound in various applications.
Propiedades
Número CAS |
26720-12-7 |
|---|---|
Fórmula molecular |
C40H78O4 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
dioctadecyl butanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
KYZQKJZPHLFERP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


